Ethyl 2-(thiazol-2-yl)acetate

Description

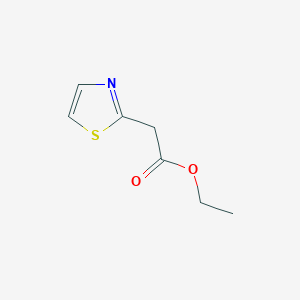

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMKLBXQEYBHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618638 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141704-11-2 | |

| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(thiazol-2-yl)acetate" CAS number

An In-Depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate CAS Number: 141704-11-2

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Identified by its CAS Number 141704-11-2, this compound's unique structural arrangement, featuring a thiazole ring linked to an ethyl acetate moiety, makes it a versatile precursor for a wide array of biologically active molecules. This document details its physicochemical properties, outlines a robust and validated synthesis protocol via the Hantzsch thiazole synthesis, explores its chemical reactivity, and discusses its applications in the development of therapeutic agents. Safety protocols, handling procedures, and analytical characterization techniques are also presented to provide researchers, scientists, and drug development professionals with a thorough and practical resource.

Introduction to this compound

This compound is an organic compound featuring a five-membered aromatic thiazole ring, which contains both sulfur and nitrogen atoms.[1] This heterocyclic core is a prevalent scaffold in numerous FDA-approved drugs and biologically active agents, valued for its ability to engage in various biological interactions. The ethyl acetate group attached at the 2-position of the thiazole ring provides a reactive handle for further chemical modification, establishing this molecule as a crucial intermediate in synthetic chemistry.[2] Its utility spans the development of novel compounds for applications in pharmaceuticals and agrochemicals.[1] The strategic importance of this molecule lies in its capacity to serve as a foundational element for constructing more complex molecular architectures with desired therapeutic properties.

Physicochemical Properties and Characterization

The accurate identification and characterization of this compound are fundamental for its effective use in research and development. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 141704-11-2 | [3][4] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or white powder | [1][5] |

| Purity | Typically ≥97% | [1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |

| Storage | Sealed, in a dry, cool, and well-ventilated place.[5][6] | [5][6] |

2.1 Spectroscopic Data

While a comprehensive public spectral database for this specific compound is limited, typical NMR and MS data for similar thiazole acetate structures provide expected values for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂-) of the ethyl group, a singlet for the methylene protons adjacent to the thiazole ring (-CH₂-), and two distinct signals for the two protons on the thiazole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 171.04, corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and efficient method for constructing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9]

3.1 Synthesis Pathway and Mechanism

The synthesis proceeds by reacting an ethyl haloacetate (e.g., ethyl bromoacetate) with thioformamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the ethyl haloacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[7]

Caption: Hantzsch thiazole synthesis workflow.

3.2 Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl bromoacetate

-

Thioformamide

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reagent: Slowly add ethyl bromoacetate (1.05 equivalents) to the solution at room temperature. Causality Note: A slight excess of the bromoacetate ensures the complete consumption of the thioformamide. The addition should be slow to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the hydrobromic acid byproduct.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with dichloromethane. Causality Note: DCM is chosen as the extraction solvent due to the product's high solubility in it and its immiscibility with water.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Applications in Drug Development

The structure of this compound offers multiple sites for chemical modification, making it a valuable synthetic intermediate.

Caption: Key reactive sites on this compound.

4.1 Role as a Synthetic Intermediate

The thiazole moiety is a key pharmacophore in many therapeutic agents. This compound serves as a precursor to introduce this important heterocyclic system into larger molecules.

-

Anticancer Agents: The core structure is used in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, and compounds that induce apoptosis in cancer cell lines.[10] For example, it can be a starting material for thiazolyl-indole derivatives which have shown potent multitarget anticancer activity.[10]

-

Antimicrobial Agents: Derivatives have been investigated for their potential as antimicrobial agents.[11]

-

CNS Agents: The thiazole ring is present in drugs that act on the central nervous system, and this compound can be a building block for analogues with potential anticonvulsant activity.

4.2 Case Study: Synthesis of Carboxamide Derivatives

A notable application is its use in synthesizing N-(thiazol-2-yl) carboxamides. In a typical reaction, the ester group of Ethyl 2-(2-aminothiazol-4-yl)acetate (a related derivative) is first coupled with a carboxylic acid (like 1H-indole-2-carboxylic acid) using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] The resulting intermediate, an ethyl ester, can then be hydrolyzed to the corresponding carboxylic acid or reacted with hydroxylamine to form hydroxamic acids, both of which are classes of compounds with significant biological activity.[10]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazards: The compound may cause skin, eye, and respiratory irritation.[12] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat when handling.[13] All operations should be performed in a well-ventilated area or a chemical fume hood.[12]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[5][6]

Conclusion

This compound (CAS 141704-11-2) is a cornerstone intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with the versatile reactivity of both the thiazole ring and the ethyl acetate functional group, provides chemists with a reliable tool for the construction of complex molecules. Its established role in the synthesis of compounds with potent anticancer and other biological activities underscores its continued importance in drug discovery and development. This guide provides the foundational knowledge required for the safe and effective utilization of this valuable chemical building block.

References

- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

- ResearchGate. (2015, October 16). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.

- PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate.

- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

- ChemBK. (2024, April 10). Ethyl 2-(2-formylaminothiazol-4-yl) acetate.

- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.

- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ResearchGate. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE.

- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).

- The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.

- Pharmaffiliates. (n.d.). 29182-42-1| Chemical Name : Ethyl 2-(Benzo[d]thiazol-2-yl)acetate.

- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

- PubMed Central. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

- Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates.

- ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

Sources

- 1. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 141704-11-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 141704-11-2 [chemicalbook.com]

- 5. This compound, CasNo.141704-11-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]

- 12. chembk.com [chembk.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

"Ethyl 2-(thiazol-2-yl)acetate" molecular weight

An In-depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate for Advanced Research and Development

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive thiazole ring coupled with an ethyl acetate side chain, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly in the realm of drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also actionable experimental protocols and mechanistic insights to empower innovation in the laboratory.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a colorless to light yellow liquid, and its key characteristics are summarized below.

| Property | Value | Source |

| Molecular Weight | 171.22 g/mol | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| CAS Number | 141704-11-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Solubility | Soluble in ethanol, ether, and similar solvents | [2] |

| MDL Number | MFCD12114489 | [1] |

The structure of this compound is fundamental to its reactivity. The thiazole ring is an electron-rich heterocycle, while the methylene bridge adjacent to the carbonyl group provides a site for enolate formation and subsequent reactions.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a topic of significant interest, with various routes developed to optimize yield and purity. A common and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of a halo-carbonyl compound with a thioamide.

Common Synthetic Pathway: Hantzsch Thiazole Synthesis

A widely referenced method for synthesizing thiazole derivatives involves the reaction of ethyl bromo- or chloroacetate with a suitable thioamide. For the parent compound, this often starts with simpler precursors that build the thiazole ring. One efficient, one-pot synthesis method for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate bromo-ketoester, which then reacts with thiourea.[3] This highlights a general strategy where a brominated ester intermediate is key.

The logical flow for a generalized synthesis is outlined below. The choice of a brominated ester is strategic; bromine is an excellent leaving group, facilitating the nucleophilic attack by the sulfur atom of the thioamide, which is the crucial first step of the ring-forming condensation reaction.

Caption: Generalized workflow for Hantzsch-type thiazole synthesis.

Detailed Experimental Protocol: Synthesis of a Thiazole Carboxylate Intermediate

This protocol describes the synthesis of a related, structurally important thiazole, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which serves as a model for the construction of the core ring system.[3]

Materials:

-

Ethyl acetoacetate (1.0 equiv)

-

N-bromosuccinimide (NBS) (1.2 equiv)

-

Thiourea (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (for recrystallization)

Procedure:

-

Bromination: Dissolve ethyl acetoacetate (1.0 equiv) in a mixture of water and THF. Cool the reaction vessel to below 0°C using an ice bath.

-

Slowly add NBS (1.2 equiv) to the cooled mixture. The bromination is highly exothermic, and maintaining a low temperature is critical to prevent side reactions.

-

Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.

-

Cyclization: Add thiourea (1.0 equiv) to the reaction mixture.

-

Heat the mixture to 80°C and maintain for 2 hours. This provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic thiazole ring.

-

Work-up and Purification: After cooling, the solid product precipitates. Collect the solid by filtration.

-

Wash the filter cake thoroughly with water (3 x 100 mL) to remove any remaining salts and water-soluble impurities.

-

Recrystallize the crude product from ethyl acetate to yield the pure target compound.

Chemical Reactivity and Derivatization

This compound is a scaffold ripe for chemical modification, making it a valuable starting material for creating libraries of novel compounds. Its reactivity is centered around three primary locations: the ester moiety, the active methylene bridge, and the thiazole ring itself.

-

Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH) to form the corresponding carboxylic acid.[4] This acid is a versatile handle for forming amide bonds via coupling reactions (e.g., with EDC), linking the thiazole core to other molecular fragments.[4] Alternatively, direct reaction with hydrazine hydrate converts the ester into a hydrazide, a key intermediate for synthesizing heterocycles like pyrazoles and oxadiazoles.[5]

-

Methylene Bridge Reactivity: The protons on the carbon between the thiazole ring and the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.

-

Thiazole Ring Substitution: While the thiazole ring is relatively stable, it can undergo electrophilic substitution, although this is less common than modifications at the side chain.

Caption: Key derivatization pathways for this compound.

Applications in Drug Discovery

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other rings and engage in hydrogen bonding makes it a desirable feature in drug candidates. This compound serves as a crucial starting material for accessing novel thiazole-containing compounds with a wide range of biological activities.

-

Anticancer Agents: Thiazole derivatives have been extensively investigated as anticancer agents. For instance, novel indole-carboxamide derivatives synthesized from ethyl 2-(2-aminothiazol-4-yl)acetate have shown exceptional cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[4] Other studies have explored thiazolidinone compounds derived from related intermediates as inhibitors of VEGFR-2 and inducers of apoptosis.[6]

-

Antimicrobial and Other Activities: The benzothiazole derivatives, which share a similar core concept, exhibit significant antimicrobial properties.[7] The broader class of thiazoles is explored for activities including antitubercular, antiviral, and anti-inflammatory effects.[6]

The strategic value of this compound lies in its utility as a fragment that can be readily elaborated. Researchers can synthesize a core structure using this building block and then append various functional groups to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.

| Safety Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection (goggles). | [2][8] |

| Handling | Use only in a well-ventilated area, such as a chemical fume hood. Avoid all personal contact, including inhalation of vapors or mists. | [2][8] |

| First Aid (Eyes) | In case of contact with eyes, rinse immediately and copiously with plenty of fresh water for at least 10 minutes and seek medical advice. | [2][9] |

| First Aid (Skin) | If spilled on skin, wash thoroughly with soap and water. Remove contaminated clothing. | [9] |

| Spill Cleanup | Contain and absorb spills with non-combustible, inert material (e.g., sand, vermiculite). Place in a suitable, labeled container for disposal. Prevent entry into drains or waterways. | [8][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. | [10] |

References

- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)

- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)

- ChemicalBook. Ethyl 2-(thiazol-2-yl)

- Apollo Scientific. Ethyl-2-(2-benzothiazolyl)

- AChemBlock. ethyl 2-(benzo[d]thiazol-2-yl)

- PubChem. ethyl 2-(2-amino-2H-1,3-thiazol-3-yl)

- PubChem.

- Safety Data Sheet. 1. Product and company identification 2.

- Meridian Bioscience.

- Taylor & Francis Online.

- Smolecule. Ethyl 2-(benzo[d]thiazol-2-yl)

- Sigma-Aldrich.

- ECHEMI.

- Safety Data Sheet.

- PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)

- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024-02-14).

- PubMed Central (PMC). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.

- Royal Society of Chemistry (RSC). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2025-02-13).

Sources

- 1. This compound | 141704-11-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]

- 7. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. rcilabscan.com [rcilabscan.com]

"Ethyl 2-(thiazol-2-yl)acetate" chemical formula

An In-Depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acidic methylene group activated by both a thiazole ring and an ester moiety, endows it with versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical properties, details robust synthetic methodologies with mechanistic insights, explores its key chemical transformations, and contextualizes its application as a strategic precursor in the design of novel therapeutics. The content is grounded in established protocols and authoritative scientific literature to ensure accuracy and practical utility.

Core Molecular Profile

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This motif is considered a "privileged structure" in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active agents.[1] Its prevalence is due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid scaffold for orienting functional groups toward biological targets. Vitamin B1 (Thiamine) is a classic example of a vital natural product containing the thiazole ring.[1] this compound serves as a foundational reagent for introducing this valuable scaffold into more complex molecular architectures.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO₂S | [2][3] |

| Molecular Weight | 171.22 g/mol | [2] |

| CAS Number | 141704-11-2 | [2][3][4] |

| MDL Number | MFCD12114489 | [2] |

| Appearance | Colorless to light yellow liquid (typical) | [5] |

| Purity | Typically >95% | [3] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and reliable methods for this transformation.

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis generally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. This powerful cyclization provides direct access to the thiazole core. For derivatives like this compound, a common strategy involves starting with an appropriate α-haloester and a simple thioamide, such as thioformamide, or building the side chain after the ring has been formed.

A highly efficient, one-pot procedure has been developed for related thiazole structures, which can be adapted for this target.[6] This approach avoids the isolation of sensitive intermediates, such as α-haloesters, by generating them in situ.

General Synthesis Workflow

The following diagram illustrates the logical flow of a one-pot synthesis adapted for thiazole esters, showcasing the key stages from starting materials to the final product.

Caption: One-pot synthesis logic for thiazole esters.

Detailed Experimental Protocol: Synthesis of a Thiazole Precursor

This protocol is a representative example of the Hantzsch reaction for synthesizing a functionalized thiazole acetate, which serves as a close analog and demonstrates the core methodology.[7]

Objective: To synthesize Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.

Materials:

-

Pyridine-4-carbothioamide (30 mmol)

-

Ethyl 2-chloro-3-oxobutanoate (30 mmol)

-

Absolute Ethanol (30 mL)

-

10% Sodium Bicarbonate Solution

-

Cold Deionized Water

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).

-

Reaction: Heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

-

Neutralization: Neutralize the solution carefully with a 10% sodium bicarbonate solution until effervescence ceases.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified final product.

Causality: The choice of ethanol as a solvent is critical as it readily dissolves the reactants while being relatively inert. Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur. The final neutralization and washing steps are essential to remove any unreacted starting materials and acidic byproducts, ensuring the purity of the isolated thiazole derivative.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from two primary reactive sites: the active methylene group and the ester functionality.

Key Reactive Sites: A Causal Analysis

The protons on the methylene (-CH₂) carbon are significantly acidic. This is a direct consequence of being positioned between two electron-withdrawing groups: the aromatic thiazole ring and the carbonyl of the ethyl ester. This acidity allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile. This reactivity is the cornerstone of its use as a building block for forming new carbon-carbon bonds.[8] The ester group can undergo standard transformations such as hydrolysis, transesterification, and, most importantly, amidation or hydrazinolysis.[9]

Diagram: Key Reactive Sites

Caption: Primary reactive centers of the molecule.

Core Transformation: Conversion to 2-(Thiazol-2-yl)acetohydrazide

A frequent and highly strategic transformation in drug discovery campaigns is the conversion of the ethyl ester to the corresponding acetohydrazide.[8] This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is a significantly more versatile intermediate than the ester. It serves as a nucleophilic handle for constructing a vast array of other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through condensation with various electrophiles.

Detailed Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-yl)acetohydrazide

This protocol for a closely related benzothiazole analog demonstrates the standard and reliable method for converting the ester to the hydrazide, a key step in creating derivative libraries.[8]

Objective: To synthesize 2-(Benzo[d]thiazol-2-yl)acetohydrazide from the corresponding ethyl ester.

Materials:

-

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

-

Hydrazine Hydrate (e.g., 80% solution)

-

Ethanol

Procedure:

-

Setup: Dissolve the starting ethyl ester in a minimal amount of ethanol in a round-bottom flask.

-

Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 4-8 hours), monitoring the reaction by TLC until the starting ester spot has disappeared.

-

Isolation: Cool the reaction mixture. The product hydrazide, often being a solid, will precipitate out of the solution. If not, the volume can be reduced under vacuum to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or ether to remove any unreacted hydrazine, and dry under vacuum.

Workflow: From Ester to Diverse Heterocycles

The conversion to the hydrazide unlocks numerous synthetic pathways for generating molecular diversity, which is critical for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of the hydrazide intermediate.

Application in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a validated starting point for the development of potent and selective therapeutic agents.

Role as a Precursor in Bioactive Molecule Synthesis

The thiazole core is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][10] Research has demonstrated that derivatives synthesized from thiazole acetates can act as potent inhibitors of enzymes like VEGFR-2, a key target in angiogenesis and cancer therapy.[10] By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds for screening against such targets. For instance, novel derivatives have shown significant cytotoxic potential against liver cancer cell lines like Huh-7 and HepG-2.[10]

Strategic Considerations for Library Design

When using this scaffold, the synthetic strategy should be guided by the intended biological target.

-

Active Methylene Derivatization: If exploring modifications that protrude from the carbon linker, Knoevenagel or aldol-type condensations are ideal for introducing new aromatic or aliphatic groups.

-

Hydrazide-Based Derivatization: To build new heterocyclic systems appended to the core structure, the hydrazide pathway is superior. This allows for the exploration of diverse pharmacophores that can interact with different pockets of a target protein.

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

Stability and Storage Recommendations

While generally stable, compounds with active methylene groups can be susceptible to slow aerobic oxidation, especially if trace metal impurities or strong bases are present.[11] It is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place to prevent degradation.

Safety Protocols and Personal Protective Equipment (PPE)

Based on safety data for structurally related compounds, appropriate precautions must be taken.[12]

| Hazard Category | Precautionary Measure | PPE Requirement |

| Inhalation | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.[12] | N/A (with proper ventilation) |

| Skin Contact | May cause skin irritation. Avoid contact. Wash thoroughly after handling.[12] | Chemical-resistant gloves (e.g., nitrile) |

| Eye Contact | May cause serious eye irritation.[12] | Safety glasses or goggles |

| Fire Hazard | While not highly flammable, related esters are combustible. Keep away from open flames and heat sources.[13] | Use appropriate fire extinguisher (dry chemical, CO₂) |

Conclusion

This compound is a high-value, versatile scaffold for chemical synthesis and drug discovery. Its well-defined reactivity, centered on its active methylene group and ester functionality, provides chemists with reliable and strategic pathways for molecular elaboration. By leveraging established protocols for its synthesis and derivatization, researchers can efficiently generate libraries of novel thiazole-containing compounds, accelerating the discovery of new therapeutic agents to address unmet medical needs.

References

- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.

- AChemBlock. ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1.

- ChemicalBook. This compound | 141704-11-2.

- BLD Pharm. 141704-11-2|this compound.

- Huateng Pharma. This compound | CAS:141704-11-2.

- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

- PubChem. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091.

- PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894.

- Apollo Scientific. Ethyl-2-(2-benzothiazolyl) acetate Safety Data Sheet.

- Sasol Chemicals. Material Safety Data Sheet - Ethyl Acetate.

- Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Benchchem. Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions.

- PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.

- Sigma-Aldrich. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7.

- Sunway Pharm Ltd. ethyl 2-(2-methylthiazol-4-yl)acetate - CAS:37128-24-8.

- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454.

- ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.

- Sigma-Aldrich. Ethyl acetate - SAFETY DATA SHEET.

- Sigma-Aldrich. ethyl 2-{imidazo[2,1-b][2][8]thiazol-6-yl}acetate.

- RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Santa Cruz Biotechnology. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | CAS 29182-42-1.

- PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.

- Comprehensive Guide to Ethyl Acetate Reactivity and Use.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 141704-11-2 [chemicalbook.com]

- 3. This compound | CAS:141704-11-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 141704-11-2|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]

- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

A Comprehensive Technical Guide to Ethyl 2-(1,3-thiazol-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a privileged scaffold in the design of bioactive molecules. Ethyl 2-(1,3-thiazol-2-yl)acetate, a key building block, provides a versatile platform for the synthesis of a diverse array of more complex molecules with significant therapeutic potential. This technical guide offers an in-depth exploration of the chemical identity, physicochemical properties, synthesis, and critical role of ethyl 2-(1,3-thiazol-2-yl)acetate in the landscape of modern drug discovery.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Identifiers

The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound, commonly referred to as Ethyl 2-(thiazol-2-yl)acetate, is systematically named according to IUPAC nomenclature.

-

IUPAC Name: ethyl 2-(1,3-thiazol-2-yl)acetate

-

CAS Number: 141704-11-2[1]

-

Molecular Formula: C₇H₉NO₂S[1]

-

Molecular Weight: 171.22 g/mol [1]

-

Canonical SMILES: CCOC(=O)CC1=NC=CS1

-

InChI Key: OTMKLBXQEYBHJE-UHFFFAOYSA-N

Physicochemical Characteristics

Understanding the physicochemical properties of Ethyl 2-(1,3-thiazol-2-yl)acetate is crucial for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid | [2] |

| Boiling Point | 120-122 °C at 15 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] | [2] |

| Purity | Typically available at ≥97% | [2] |

Part 2: Synthesis and Mechanistic Insights

The construction of the thiazole ring is a well-established area of organic synthesis. The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for preparing thiazole derivatives.

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch synthesis provides a direct route to the thiazole core through the condensation of an α-halocarbonyl compound with a thioamide. For Ethyl 2-(1,3-thiazol-2-yl)acetate, this involves the reaction of an ethyl haloacetate with thioformamide.

Reaction Scheme:

A simplified overview of the Hantzsch thiazole synthesis.

Mechanistic Causality:

The reaction proceeds through a well-defined, multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide ion in an SN2 reaction.

-

Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group to form a five-membered ring intermediate, a thiazoline derivative.

-

Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.

This mechanism underscores the importance of the distinct nucleophilic centers within the thioamide and the electrophilic sites in the α-haloester. The choice of solvent and base can influence the reaction rate and yield by modulating the nucleophilicity of the reactants and stabilizing intermediates.

Experimental Protocol: A Representative Synthesis

While numerous variations exist, the following protocol outlines a general procedure for the synthesis of a related 2-aminothiazole derivative, which can be adapted for the synthesis of the title compound.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: [3]

-

α-Bromination: To a cooled (below 0°C) mixture of ethyl acetoacetate (1.0 eq) in water and THF, N-bromosuccinimide (NBS) (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

-

Cyclization: Thiourea (1.0 eq) is added to the reaction mixture, which is then heated to 80°C for 2 hours.[3]

-

Work-up and Purification: After cooling, the reaction mixture is filtered. The collected solid is washed with water and recrystallized from ethyl acetate to yield the pure product.[3]

Self-Validating System: The success of this synthesis is validated at each stage. The completion of the bromination is confirmed by TLC. The formation of the final product can be verified by its melting point and spectroscopic analysis (NMR, IR, and Mass Spectrometry), which should be consistent with the expected structure.[3]

Part 3: The Role of Ethyl 2-(1,3-thiazol-2-yl)acetate in Drug Discovery

The thiazole nucleus is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological targets, making it a valuable component in drug design. Ethyl 2-(1,3-thiazol-2-yl)acetate serves as a crucial starting material for the elaboration of more complex molecules with a wide spectrum of pharmacological activities.

A Versatile Building Block for Bioactive Molecules

The ester functionality and the reactive sites on the thiazole ring of Ethyl 2-(1,3-thiazol-2-yl)acetate allow for a variety of chemical transformations, leading to the synthesis of diverse compound libraries for biological screening. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The thiazole ring itself can undergo electrophilic substitution, allowing for further functionalization.

Derivatives of thiazole have demonstrated a remarkable range of biological activities, including:

Case Studies: Thiazole Acetate Derivatives in Medicinal Chemistry

The structural motif of thiazole acetate is found in numerous compounds investigated for their therapeutic potential. For example, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate have been synthesized and evaluated as potential VEGFR-2 inhibitors and apoptosis inducers in cancer cell lines.[5][6] Furthermore, various thiazole derivatives have shown significant antimicrobial and anticancer activities, highlighting the broad applicability of this scaffold in drug development.[4]

The development of these compounds often involves a logical progression from a simple thiazole-containing starting material, like Ethyl 2-(1,3-thiazol-2-yl)acetate, through a series of synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for drug discovery starting from Ethyl 2-(1,3-thiazol-2-yl)acetate.

Conclusion

Ethyl 2-(1,3-thiazol-2-yl)acetate is more than just a chemical reagent; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists and drug discovery scientists. As the quest for novel and more effective drugs continues, the importance of foundational building blocks like Ethyl 2-(1,3-thiazol-2-yl)acetate will undoubtedly endure, paving the way for the next generation of innovative medicines.

References

- ChemBK. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

- Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.141704-11-2.

- PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.

- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e.

- Journal of King Saud University - Science. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats.

- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.

- National Center for Biotechnology Information. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.

- Royal Society of Chemistry. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer.

Sources

- 1. This compound | 141704-11-2 [chemicalbook.com]

- 2. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]

"Ethyl 2-(thiazol-2-yl)acetate" physical properties

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(thiazol-2-yl)acetate

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its core structure, featuring a thiazole ring linked to an ethyl acetate moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. Thiazole rings are key components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, offering a critical data resource for researchers and scientists in organic synthesis and pharmaceutical development.

Compound Identification and Core Properties

Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

Molecular Structure

The structure combines a five-membered aromatic thiazole ring containing sulfur and nitrogen atoms with a flexible ethyl acetate side chain. This combination imparts a unique polarity and reactivity profile.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physicochemical properties of the compound. It is important to note that while some data are from experimental measurements on close analogs, others are predicted values and should be treated as such.

| Property | Value | Source(s) |

| CAS Number | 141704-11-2 | [1][2][3] |

| Molecular Formula | C₇H₉NO₂S | [1][2][3] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (reported for analogs) | |

| Melting Point | 92-94 °C (for the closely related 2-amino analog) | |

| Boiling Point | 280.5 ± 23.0 °C (Predicted for a related oxo- analog) | [4] |

| Solubility | Soluble in ethanol and ether (reported for benzothiazole analog) | |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | S1C=CN=C1CC(=O)OCC | [1] |

| InChI Key | Information not available in search results |

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and purity of a synthesized compound. While direct experimental spectra for this compound were not available, data from closely related structures and computational predictions provide a strong basis for characterization.[5][6][7]

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group: A triplet signal around δ 1.2-1.3 ppm (3H, for the -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, for the -OCH₂-) are expected.

-

Methylene Bridge: A singlet at approximately δ 3.8-4.0 ppm (2H, for -CH₂-CO) is anticipated, influenced by the adjacent thiazole ring and carbonyl group.

-

Thiazole Ring: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiazole ring are expected.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Ethyl Group: Signals are expected around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

-

Methylene Carbon: A signal around δ 35-40 ppm is likely for the bridge carbon (-CH₂-CO).

-

Ester Carbonyl: The carbonyl carbon should appear significantly downfield, around δ 170 ppm.

-

Thiazole Carbons: At least three signals are expected in the δ 115-165 ppm range, corresponding to the carbons of the thiazole ring.

-

-

Infrared (IR) Spectroscopy (Predicted):

-

A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the saturated ester.[5]

-

C-H stretching vibrations from the alkyl and aromatic components would appear around 2900-3100 cm⁻¹ .

-

Vibrations corresponding to the C=N and C-S bonds within the thiazole ring are expected in the fingerprint region (1600-600 cm⁻¹ ).[5]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 171. The fragmentation pattern would likely show losses corresponding to the ethyl group (-29) and the ethoxy group (-45).

-

Synthesis and Reactivity

This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the interplay between the thiazole ring and the ester functional group.

Core Reactivity

The methylene bridge connecting the thiazole ring and the ester is acidic and can be deprotonated with a suitable base, allowing for alkylation or condensation reactions at this position. The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. The thiazole ring itself can participate in various organic reactions, making this compound a versatile starting material.[8][9]

Representative Synthesis: Hantzsch-Type Thiazole Synthesis

A common and effective method for constructing the thiazole core is the Hantzsch thiazole synthesis.[5] A plausible workflow for synthesizing the target compound is outlined below. This process involves the condensation of a thioamide with an α-halocarbonyl compound.

Caption: Workflow for a Hantzsch-type synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: To a solution of thioformamide (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl 4-bromo-3-oxobutanoate (1.0 equivalent).

-

Condensation: The reaction mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[10]

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for the structurally similar ethyl 2-(benzo[d]thiazol-2-yl)acetate provides essential guidance.[11] Standard laboratory precautions for handling chemical reagents should be strictly followed.

-

Hazard Statements (based on analog):

-

Precautionary Measures:

-

P261 & P271: Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Storage and Disposal:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]

-

Disposal should be carried out in accordance with local, state, and federal regulations.

-

Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- Benchchem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.

- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

- BLD Pharm. (n.d.). 141704-11-2|this compound.

- ChemicalBook. (2025, July 4). This compound | 141704-11-2.

- AChemBlock. (n.d.). ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1.

- Huateng Pharma. (n.d.). This compound | CAS:141704-11-2.

- ChemicalBook. (n.d.). Ethyl 2-oxo-2-(thiazol-2-yl)acetate.

- Vulcanchem. (n.d.). Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale.

- PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate.

- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.

- ChemBK. (2024, April 10). Ethyl 2-(2-formylaminothiazol-4-yl) acetate.

- Apollo Scientific. (2023, July 12). Ethyl-2-(2-benzothiazolyl) acetate Safety Data Sheet.

- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.

- PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.

- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.

- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-4-acetate 99%.

- ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.

- Fisher Scientific. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.

Sources

- 1. 141704-11-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 141704-11-2 [chemicalbook.com]

- 3. This compound | CAS:141704-11-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. Ethyl 2-oxo-2-(thiazol-2-yl)acetate CAS#: 33656-63-2 [m.chemicalbook.com]

- 5. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]

- 6. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. rcilabscan.com [rcilabscan.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(thiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(thiazol-2-yl)acetate (CAS No. 141704-11-2), a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in the synthesis of more complex derivatives.[1] This document will detail the expected outcomes from core spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from closely related analogues.

Molecular Structure and Properties

This compound is an organic compound featuring a thiazole ring linked to an ethyl acetate group via a methylene bridge.[2] The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a common scaffold in pharmacologically active compounds.

-

Chemical Formula: C₇H₉NO₂S[3]

-

Molecular Weight: 171.22 g/mol [3]

-

Appearance: Typically a colorless to pale yellow liquid or powder.[2]

The interplay between the electron-rich thiazole ring and the electrophilic ester group governs the molecule's chemical reactivity and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), and recording the spectrum on a 300 or 500 MHz spectrometer.[4]

Interpretation: The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 - 7.9 | Doublet | 1H | H-4 (thiazole) | The proton at position 4 of the thiazole ring is coupled to the proton at position 5, resulting in a doublet. Its downfield shift is due to the aromatic and electron-withdrawing nature of the thiazole ring. |

| ~7.2 - 7.4 | Doublet | 1H | H-5 (thiazole) | The proton at position 5 is coupled to the proton at position 4, appearing as a doublet. It is typically found slightly upfield compared to H-4. |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are coupled to the three neighboring methyl protons, resulting in a quartet. The electronegative oxygen atom causes a significant downfield shift. |

| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons between the thiazole ring and the ester carbonyl are not coupled to any other protons, thus appearing as a singlet. The proximity to both the aromatic ring and the carbonyl group results in a downfield shift. |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are coupled to the two adjacent methylene protons, leading to a triplet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: A ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, where each unique carbon atom appears as a single line.

Interpretation: The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 - 171 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~165 - 167 | C-2 (thiazole) | The carbon atom at position 2 of the thiazole ring, bonded to the nitrogen and sulfur atoms and the acetate side chain, is expected to be in this region. |

| ~142 - 144 | C-4 (thiazole) | The aromatic CH carbon at position 4 of the thiazole ring. |

| ~119 - 121 | C-5 (thiazole) | The aromatic CH carbon at position 5 of the thiazole ring. |

| ~61 - 63 | -OCH₂CH₃ | The methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen atom. |

| ~35 - 37 | -CH₂- | The methylene carbon connecting the thiazole ring and the carbonyl group. |

| ~14 - 15 | -OCH₂CH₃ | The methyl carbon of the ethyl group, appearing in the upfield region of the spectrum. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained from a neat sample (for liquids) using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet (for solids).[5]

Interpretation: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 - 3000 | C-H Stretch | Aromatic (Thiazole ring)[6] |

| ~2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1735 | C=O Stretch | Ester (Strong, sharp) |

| ~1600 - 1450 | C=C & C=N Stretch | Thiazole ring |

| ~1240 | C-O Stretch | Ester (Strong) |

The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A common technique is Electron Ionization (EI), where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

m/z = 171 (M⁺): The molecular ion.

-

m/z = 126: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 98: Subsequent loss of a carbonyl group (-CO) from the m/z 126 fragment.

-

m/z = 45: Formation of the ethoxy cation.

-

m/z = 29: Formation of the ethyl cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and quality control of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when integrated, allows for an unambiguous assignment of the molecule's structure. This foundational data is critical for researchers in drug discovery and materials science who utilize this versatile building block for the synthesis of novel compounds.

References

- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]

- Spectra of ethyl acet

- Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-hydrazinylthiazole derivatives: Synthesis, biological evaluation and molecular docking study. [Link]

- FT-IR spectrum of 2-(4-methoxyphenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]

- 3. This compound | 141704-11-2 [chemicalbook.com]

- 4. dovepress.com [dovepress.com]

- 5. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(thiazol-2-yl)acetate

Introduction

Ethyl 2-(thiazol-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose. This guide provides a comprehensive analysis of the proton NMR (¹H NMR) spectrum of this compound, blending theoretical principles with practical interpretation. It is designed for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for molecular characterization.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify the distinct proton environments. This compound possesses five chemically non-equivalent sets of protons, each giving rise to a unique signal in the NMR spectrum.

The key structural features influencing the proton chemical shifts are the aromatic thiazole ring and the electron-withdrawing ethyl ester group. The thiazole ring, containing both sulfur and nitrogen heteroatoms, creates a unique electronic environment. The aromaticity of the ring induces a "ring current" that significantly deshields the attached protons, shifting their signals downfield.[1][2][3]

Caption: Molecular structure of this compound with distinct proton environments labeled A through E.

Part 2: Core Principles of ¹H NMR and Causality of Chemical Shifts

A ¹H NMR spectrum provides three key pieces of information for structural analysis:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, moving their signal to a higher ppm value (downfield).[4][5]

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This is caused by spin-spin coupling between adjacent, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[6]

For this compound, the electron-withdrawing nature of the thiazole ring and the ester's carbonyl and oxygen atoms are the primary factors dictating the chemical shifts. The aromatic ring current deshields the thiazole protons (A and B), while the electronegative oxygen of the ester group significantly deshields the adjacent methylene protons (D).[7][8]

Part 3: Detailed ¹H NMR Spectral Analysis

The following analysis is based on a typical spectrum acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~7.75 | 1H | Doublet (d) | ~3.3 | Thiazole H-4 |

| B | ~7.30 | 1H | Doublet (d) | ~3.3 | Thiazole H-5 |

| C | ~4.05 | 2H | Singlet (s) | - | Methylene (-CH₂-) |

| D | ~4.25 | 2H | Quartet (q) | ~7.1 | Ethyl (-OCH₂CH₃) |

| E | ~1.30 | 3H | Triplet (t) | ~7.1 | Ethyl (-OCH₂CH₃) |

-

Protons A & B (Thiazole Ring): The two protons on the thiazole ring appear as doublets in the aromatic region (typically 6.5-8.0 ppm).[8] Proton A, at the C-4 position, is adjacent to the sulfur atom and experiences a more significant deshielding effect, thus appearing further downfield around 7.75 ppm. Proton B at the C-5 position is adjacent to the nitrogen and appears slightly upfield around 7.30 ppm.[9][10] They are coupled to each other, resulting in a doublet for each, with a typical coupling constant (J) of approximately 3.3 Hz.

-

Proton C (Methylene bridge): These two protons are on the carbon atom situated between the electron-withdrawing thiazole ring and the carbonyl group of the ester. This environment causes a significant downfield shift to around 4.05 ppm. Since there are no protons on the adjacent carbon atoms, the signal appears as a singlet.

-

Protons D & E (Ethyl Group): The ethyl group of the ester gives rise to two distinct signals.[11] The methylene protons (D) are directly attached to the electronegative oxygen atom, causing them to be deshielded and appear as a quartet around 4.25 ppm.[7] They are split into a quartet by the three neighboring methyl protons (E) (n+1 = 3+1 = 4). The methyl protons (E) are further from the electronegative oxygen and are therefore more shielded, appearing upfield as a triplet around 1.30 ppm. They are split into a triplet by the two neighboring methylene protons (D) (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is identical (~7.1 Hz) as they arise from the coupling between the same set of protons.

Part 4: Self-Validating Experimental Protocol

To ensure the acquisition of a high-quality, trustworthy ¹H NMR spectrum, a rigorous and self-validating protocol is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound (5-25 mg)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 1% TMS

-

High-quality 5 mm NMR tube[12]

-

Pasteur pipette and glass wool

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Methodology:

-

Sample Preparation: a. Weigh approximately 10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with 1% TMS to the vial.[13] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[14] c. Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution.[13] d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can degrade spectral quality. e. Cap the NMR tube securely to prevent solvent evaporation.[12]

-

NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is vital for stabilizing the magnetic field during the experiment.[13] d. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. e. Set the acquisition parameters:

- Pulse angle: 30 degrees

- Acquisition time: ~4 seconds

- Relaxation delay: 2 seconds

- Number of scans: 8-16 (to improve signal-to-noise ratio) f. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a clear and illustrative example of how fundamental NMR principles can be applied to elucidate the structure of a moderately complex organic molecule. Each signal, defined by its chemical shift, integration, and multiplicity, corresponds logically to a specific set of protons in the molecule, influenced by predictable electronic effects. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra, enabling confident structural assignment and verification, which is a cornerstone of modern chemical research and development.

References

- Bercu, V., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.

- University of Arizona. (n.d.). NMR Sample Preparation. University of Arizona, Department of Chemistry and Biochemistry.

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 894-902.

- Western University. (2013). NMR Sample Preparation. Western University, Department of Chemistry.

- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry.

- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. National Center for Biotechnology Information.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of The Chemical Society-perkin Transactions 1.

- University of Liverpool. (n.d.). Sample Preparation. University of Liverpool, Department of Chemistry.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- OpenOChem Learn. (n.d.). Interpreting.

- ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat.